molecular formula C22H19FN4O2 B2367612 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260996-72-2

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2367612
CAS RN: 1260996-72-2
M. Wt: 390.418
InChI Key: NPHMPTIZHQHIGD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole, pyrrole, and phenyl rings, as well as the fluorine and methyl substituents, could potentially allow for a variety of chemical transformations .

Scientific Research Applications

Anti-Inflammatory Activity

A derivative of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which is closely related to the compound , was synthesized and shown to possess significant anti-inflammatory activity. This suggests potential therapeutic applications in conditions where inflammation is a critical factor (Sunder & Maleraju, 2013).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, structurally similar to the compound of interest, demonstrated potent antifungal and apoptotic effects against various Candida species. This indicates potential utility in the development of new antifungal agents, particularly for treating infections caused by Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antimicrobial Properties

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which are chemically related to the compound in focus, were synthesized and demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The presence of fluorine atoms in these compounds was observed to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).

Antitumor Activities

Several derivatives of N-substituted acetamide, which include structures similar to the compound of interest, have shown promising antitumor activities. This suggests potential applications in cancer research and treatment (Zhu, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-5-8-16(9-6-14)21-25-22(29-26-21)19-4-3-11-27(19)13-20(28)24-17-10-7-15(2)18(23)12-17/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHMPTIZHQHIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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